(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

Catalog No.
S15875273
CAS No.
M.F
C7H9BrN2S
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6...

Product Name

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

IUPAC Name

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C7H9BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h4H,1-3,9H2/t4-/m0/s1

InChI Key

BKZWJPJKNKMPQJ-BYPYZUCNSA-N

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)Br

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)Br

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is a chemical compound characterized by its unique structural features, including a bromine atom and a tetrahydrobenzothiazole ring system. This compound is classified under the category of benzothiazole derivatives and has gained attention in various fields such as medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and applications. The compound's molecular formula is C7H9BrN2SC_7H_9BrN_2S with a molecular weight of approximately 233.13 g/mol .

  • Bromination: A precursor compound undergoes bromination to introduce the bromine atom into the benzothiazole structure.
  • Cyclization: The formation of the tetrahydrobenzothiazole ring occurs through cyclization reactions involving 2-aminothiophenol and bromoalkanes under acidic conditions.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity .

Research indicates that (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine exhibits significant biological activity. Its mechanism of action may involve modulation of specific enzymes or receptors related to neurological pathways. This makes it a candidate for further exploration in the development of pharmaceuticals targeting neurological disorders .

The synthesis methods for (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine include:

  • Laboratory Synthesis:
    • Reaction of 2-aminothiophenol with bromoalkanes in solvents like ethanol or acetonitrile.
    • Elevated temperature conditions to ensure complete conversion.
  • Industrial Production:
    • Large-scale bromination reactions using automated reactors with controlled parameters for optimal yield.
    • Rigorous purification processes to achieve high-purity products suitable for research and development .

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine has several notable applications:

  • Medicinal Chemistry: Serves as a building block in synthesizing pharmaceutical agents aimed at treating neurological disorders.
  • Organic Synthesis: Acts as an intermediate in the production of complex organic molecules.
  • Materials Science: Investigated for potential use in developing novel materials with unique electronic or optical properties .

Studies on the interactions of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine with biological targets reveal its potential effects on various receptors and enzymes involved in neurological functions. These interactions are crucial for understanding its therapeutic potential and guiding further research into its pharmacological properties .

Several compounds share structural similarities with (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one1280703-98-1C7H6BrNOSContains a carbonyl group instead of an amine group
(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine106092-09-5C7H11N3SFeatures two amine groups at different positions
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine7496-50-6C8H12N2SContains a methyl group which alters its properties

These compounds highlight the unique aspects of (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine while demonstrating variations in functional groups that may influence their biological activity and applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.96698 g/mol

Monoisotopic Mass

231.96698 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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